molecular formula C11H15ClN2O2 B8028575 1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride

1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B8028575
M. Wt: 242.70 g/mol
InChI Key: YJJDKQPVIRJIAH-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12;/h3-6H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJDKQPVIRJIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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